![molecular formula C20H16F2O3 B14232540 Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- CAS No. 748799-10-2](/img/structure/B14232540.png)
Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- is a chemical compound with the molecular formula C20H16F2O3. This compound is known for its unique structure, which includes two fluorinated hydroxyphenyl groups attached to a cyclohexanone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- typically involves the condensation reaction between cyclohexanone and 3-fluoro-4-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an alcohol solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It can also interact with cellular membranes, altering their properties and influencing cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((4-hydroxy-3-methoxyphenyl)methylene)cyclohexanone
- 2,6-Bis((4-hydroxyphenyl)methylene)cyclohexanone
Uniqueness
Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorinated hydroxyphenyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
748799-10-2 |
|---|---|
Molecular Formula |
C20H16F2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2,6-bis[(3-fluoro-4-hydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16F2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2 |
InChI Key |
BIBCJRNVCKNZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=C(C=C2)O)F)C(=O)C(=CC3=CC(=C(C=C3)O)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



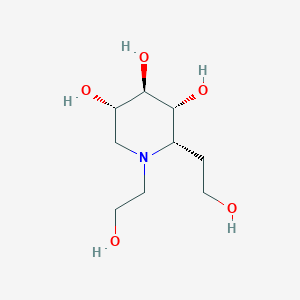
![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
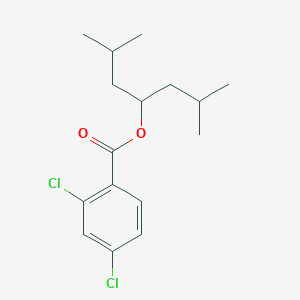
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
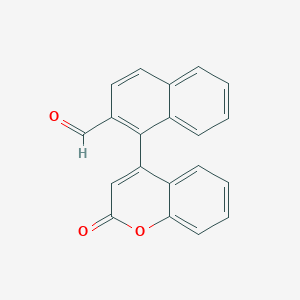
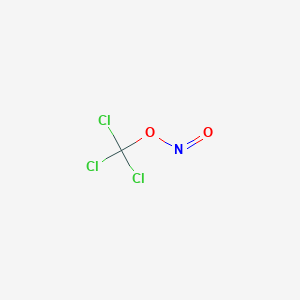

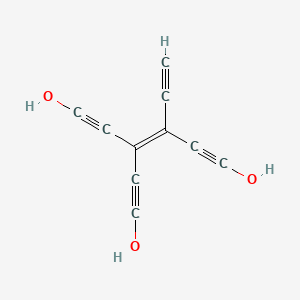


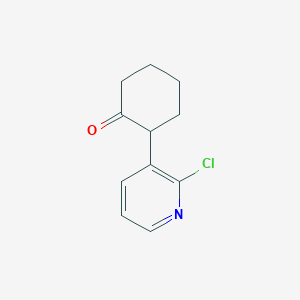
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
